Regioisomeric Purity Advantage Over Thiophene‑3‑Carboxamide Isomer
The target compound places the carboxamide at the thiophene 2‑position, whereas the commercially available isomer N‑(2‑(2‑phenylpyrimidin‑5‑yl)ethyl)thiophene‑3‑carboxamide carries the amide at the 3‑position. In published SAR for thiophene‑2‑carboxamide AKT inhibitors, the 2‑amide regioisomer consistently shows >10‑fold higher potency than the 3‑amide counterpart when the pyrimidine‑thiophene dihedral angle is constrained [1]. Although direct data for the phenylpyrimidine‑ethylamine series are not publicly available, the regioisomeric preference is a class‑level inference. Procuring the 2‑carboxamide (2034512-32-6) avoids the ambiguity of mixed regioisomers that can arise during synthesis of the 3‑carboxamide and ensures the geometry required for bidentate hinge‑binding interactions typical of this scaffold.
| Evidence Dimension | Regioisomeric identity and predicted hinge‑binding geometry |
|---|---|
| Target Compound Data | Thiophene‑2‑carboxamide regioisomer (CAS 2034512-32-6) |
| Comparator Or Baseline | Thiophene‑3‑carboxamide regioisomer (no CAS found; listed by BenchChem but excluded from sourcing) |
| Quantified Difference | Class‑level SAR: 2‑amide shows >10× potency over 3‑amide in related thiophene‑pyrimidine AKT inhibitors [1] |
| Conditions | Inferred from AKT inhibitor scaffold; direct confirmation for this compound is absent |
Why This Matters
For kinase‑focused projects, the 2‑carboxamide regioisomer is the geometry‑compatible choice; using the 3‑isomer may yield false negatives in primary screens.
- [1] Lin, S. et al. Discovery of 2‑Pyrimidyl‑5‑Amidothiophenes as Novel and Potent Inhibitors for AKT: Synthesis and SAR Studies. PDB entry 2GU8. 2006. View Source
